molecular formula C16H13BrN2O B2694447 4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 688057-71-8

4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2694447
CAS No.: 688057-71-8
M. Wt: 329.197
InChI Key: DJBYERSTFKQSRP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is a substituted imidazolone derivative characterized by a bromophenyl group at position 4 and a 3-methylphenyl group at position 1 of the imidazolone core. The imidazolone scaffold (a five-membered ring containing two nitrogen atoms and a ketone group) is pharmacologically significant due to its versatility in hydrogen bonding and π-π stacking interactions, making it a common motif in drug discovery .

Properties

IUPAC Name

5-(4-bromophenyl)-3-(3-methylphenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-11-3-2-4-14(9-11)19-10-15(18-16(19)20)12-5-7-13(17)8-6-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBYERSTFKQSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-methylbenzylamine.

    Formation of Imine: These starting materials undergo a condensation reaction to form an imine intermediate.

    Cyclization: The imine intermediate is then cyclized in the presence of a suitable catalyst, such as an acid or base, to form the imidazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the functional groups.

    Coupling Reactions: The phenyl rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazolone Derivatives

The position and nature of substituents critically influence pharmacological activity and physicochemical properties. Key analogs include:

Table 1: Substituent Comparison of Imidazolone Derivatives
Compound Name Substituents (Position) Core Structure Biological Activity Reference
Target Compound 4-(4-Bromophenyl), 1-(3-methylphenyl) Imidazol-2-one Not reported
1-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl) 4-Chlorophenyl, 3,4,5-trimethoxyphenyl Imidazol-2-one Anticancer
Brorphine (CNB-listed) 4-Bromophenyl, piperidinyl-ethyl Imidazol-2-one Psychoactive (opioid)
4-(4-Bromo-2-methylphenyl)-2-sulfanyl-imidazol-5-one 4-Bromo-2-methylphenyl, sulfanyl Imidazol-5-one Drug impurity reference

Key Observations :

  • Halogen Effects: Replacement of bromine with chlorine (e.g., 4-chlorophenyl in ) may alter electron-withdrawing effects and receptor affinity.
  • Methyl Position : The 3-methylphenyl group in the target compound vs. 2-methylphenyl in introduces steric differences that could affect binding to hydrophobic pockets in target proteins.
  • Functional Groups : The sulfanyl group in replaces the ketone oxygen, altering hydrogen-bonding capacity and redox stability.

Core Structure Variations: Imidazolone vs. Benzimidazole

Replacing the imidazolone core with benzimidazole (a fused benzene-imidazole system) modifies aromaticity and planarity:

Table 2: Core Structure Comparison
Compound Name Core Structure Key Features Activity Reference
Target Compound Imidazol-2-one Ketone group enhances polarity Not reported
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole Benzimidazole Fused benzene ring increases rigidity Unknown
1-Benzyl-3-(4-methoxyphenyl)benzimidazol-2-one Benzimidazol-2-one Methoxy group improves solubility Not reported

Key Observations :

  • Planarity : Benzimidazoles (e.g., ) are more planar, favoring intercalation with DNA or aromatic residues in enzymes.

Functional Group Analogs: Thiol vs. Ketone

Thiol-containing analogs (e.g., imidazole-2-thiols) exhibit distinct reactivity and binding profiles:

Table 3: Functional Group Comparison
Compound Name Functional Group Key Properties Application Reference
Target Compound Ketone (C=O) Hydrogen-bond acceptor; moderate reactivity Drug discovery
5-(4-Bromophenyl)-1-(4-methylphenyl)imidazole-2-thiol Thiol (C-SH) Redox-active; prone to dimerization Research reagent

Key Observations :

  • Thiol Reactivity : The thiol group in can form disulfide bonds or coordinate metals, useful in catalytic or chelation-based therapies.
  • Ketone Stability : The ketone in the target compound is less reactive, favoring stability in physiological conditions.

Biological Activity

4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that certain imidazole derivatives can inhibit microtubule assembly, leading to apoptosis in cancer cells. In particular, studies involving related structures demonstrated effective inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines at micromolar concentrations .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
4-(4-bromophenyl)-...-2-oneMDA-MB-23110Microtubule destabilization
Similar Imidazole DerivativeHepG25Induction of apoptosis
Other Related CompoundsVarious Cancer Cells1-20Cell cycle arrest and apoptosis

Antimicrobial Activity

In addition to anticancer effects, imidazole derivatives have been reported to possess antimicrobial properties. The presence of bromine in the structure enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens. Studies have shown that related compounds exhibit activity against both gram-positive and gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for mitosis and cellular integrity.
  • Apoptosis Induction : These compounds can activate apoptotic pathways, including caspase activation and mitochondrial membrane potential disruption.
  • Antimicrobial Mechanism : The lipophilicity imparted by the bromine atom may facilitate membrane insertion and disruption in microbial cells.

Study on Breast Cancer Cells

A study evaluated the effects of a related imidazole derivative on MDA-MB-231 breast cancer cells. The compound was found to induce significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Further analysis revealed an increase in caspase-3 activity, confirming its role as an apoptosis inducer .

Antimicrobial Efficacy

Research conducted on various imidazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 µg/mL to 32 µg/mL, demonstrating their potential as antimicrobial agents .

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